molecular formula C10H16ClN3O2 B6607125 2-methyl-N1-(2-nitrophenyl)propane-1,2-diaminehydrochloride CAS No. 2839157-91-2

2-methyl-N1-(2-nitrophenyl)propane-1,2-diaminehydrochloride

Cat. No.: B6607125
CAS No.: 2839157-91-2
M. Wt: 245.70 g/mol
InChI Key: TVYHKAQIINCDOT-UHFFFAOYSA-N
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Description

2-methyl-N1-(2-nitrophenyl)propane-1,2-diaminehydrochloride is a chemical compound with a complex structure that includes both aromatic and aliphatic components. It is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N1-(2-nitrophenyl)propane-1,2-diaminehydrochloride typically involves a multi-step process. One common method starts with the nitration of 2-methylpropane-1,2-diamine to introduce the nitro group. This is followed by a series of reactions to attach the 2-nitrophenyl group. The final step involves the formation of the hydrochloride salt to increase the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration and amination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N1-(2-nitrophenyl)propane-1,2-diaminehydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst like aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield various amine derivatives, while substitution reactions can introduce different functional groups onto the aromatic ring.

Scientific Research Applications

2-methyl-N1-(2-nitrophenyl)propane-1,2-diaminehydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-methyl-N1-(2-nitrophenyl)propane-1,2-diaminehydrochloride involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amine groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-1,2-propanediamine: A simpler compound with similar amine functionality but lacking the nitro group.

    2-nitropropane-1,2-diamine: Similar structure but without the methyl group.

Uniqueness

2-methyl-N1-(2-nitrophenyl)propane-1,2-diaminehydrochloride is unique due to the presence of both the nitro and amine groups, which allow it to participate in a wide range of chemical reactions. This makes it a versatile compound for various research applications.

Properties

IUPAC Name

2-methyl-1-N-(2-nitrophenyl)propane-1,2-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2.ClH/c1-10(2,11)7-12-8-5-3-4-6-9(8)13(14)15;/h3-6,12H,7,11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVYHKAQIINCDOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC1=CC=CC=C1[N+](=O)[O-])N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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